molecular formula C13H13BrN2 B5669002 4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline

4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B5669002
M. Wt: 277.16 g/mol
InChI Key: BMSJWPIWXUHOAQ-UHFFFAOYSA-N
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Description

4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C13H13BrN2. It is a substituted aniline derivative, where the aniline ring is substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a pyridin-3-ylmethyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Typical conditions involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would involve binding to the active site of the enzyme or receptor, leading to inhibition or activation of its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the pyridin-3-ylmethyl group provides potential for interactions with biological targets.

Properties

IUPAC Name

4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-10-7-12(14)4-5-13(10)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSJWPIWXUHOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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